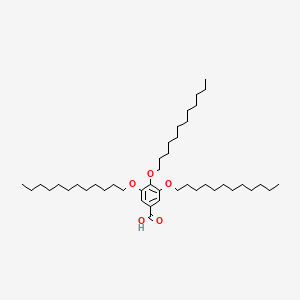

Benzoic acid, 3,4,5-tris(dodecyloxy)-

Übersicht

Beschreibung

“Benzoic acid, 3,4,5-tris(dodecyloxy)-” is a chemical compound with the molecular formula C43H78O5 . It is a solid substance at 20°C and has a molecular weight of 675.08 . It is also known as 3,4,5-tridodecanoxybenzoic acid .

Physical And Chemical Properties Analysis

“Benzoic acid, 3,4,5-tris(dodecyloxy)-” has a density of 0.9±0.1 g/cm3, a boiling point of 714.1±55.0 °C at 760 mmHg, and a flash point of 195.7±25.0 °C . It also has a molar refractivity of 206.1±0.3 cm3, a polar surface area of 65 Å2, a polarizability of 81.7±0.5 10-24 cm3, and a molar volume of 718.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Supramolecular and Macromolecular Columns

Benzoic acid, 3,4,5-tris(dodecyloxy) has been utilized in the synthesis of AB3 monodendrons and corresponding polymers, contributing to the formation of supramolecular columns that organize into a columnar hexagonal liquid crystalline phase. These structures demonstrate an intracolumnar microsegregated model, highlighting the contribution of various fragments to the external diameter, internal structure, and stability of these supramolecular structures (Percec et al., 1998).

Fluorophobic Effect in Supramolecular Columnar Dendrimers

The compound is also involved in the formation of supramolecular columnar dendrimers exhibiting a homeotropic hexagonal columnar liquid crystalline phase. This is achieved through the fluorination of dodecyl groups in tapered building blocks, enhancing their self-assembly ability and contributing to the understanding of fluorophobic effects in the design of these structures (Percec et al., 1996).

Spectroscopic Analysis

Using infrared spectroscopy, the self-association and inter-association equilibrium constants of 3,4,5-tris(dodecyloxy)benzoic acid in mixtures with pyridine derivatives were determined. This research provides valuable insights into the behavior of carboxylic acids and their interactions, contributing to a deeper understanding of their chemical properties (González et al., 2006).

Visualization by Scanning Force Microscopy

The visualization of polystyrene and polymethacrylate with 3,4,5-tris(dodecyloxy)benzoic acid side groups through scanning force microscopy (SFM) has been achieved. This study provides significant insights into the molecular imaging of these materials, including the evaluation of chain ends and length distribution, crucial for understanding polymer science (Prokhorova et al., 1998).

Applications in Solar Cells

The compound has been employed in the formation of a light-sensitizing monolayer in solid-state dye-sensitized solar cells. Its coadsorption with dyes has shown to effectively prevent charge recombination, contributing to enhanced cell efficiency. This application underscores the potential of benzoic acid, 3,4,5-tris(dodecyloxy) in renewable energy technologies (Kwon et al., 2012).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4,5-tridodecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H78O5/c1-4-7-10-13-16-19-22-25-28-31-34-46-40-37-39(43(44)45)38-41(47-35-32-29-26-23-20-17-14-11-8-5-2)42(40)48-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3,(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJSFFKDFWPORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H78O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457475 | |

| Record name | Benzoic acid, 3,4,5-tris(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3,4,5-tris(dodecyloxy)- | |

CAS RN |

117241-31-3 | |

| Record name | Benzoic acid, 3,4,5-tris(dodecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)

![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)

![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)